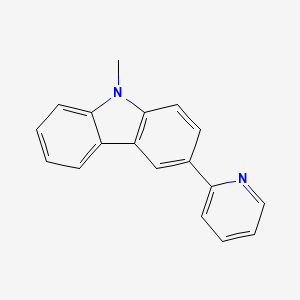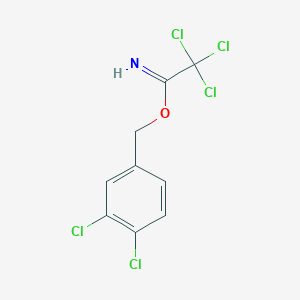
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H6Cl5NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and trichloroethanimidate groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorobenzyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The use of advanced technologies and equipment ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .
Biology
In biological research, this compound is studied for its potential biological activities. It is used in experiments to understand its interactions with biological molecules and its effects on cellular processes .
Medicine
While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy and safety in medical treatments .
Industry
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of various industrial products .
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific chemical structure and reactivity. Its unique combination of dichlorophenyl and trichloroethanimidate groups imparts distinct properties that make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
748780-77-0 |
|---|---|
Formule moléculaire |
C9H6Cl5NO |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H6Cl5NO/c10-6-2-1-5(3-7(6)11)4-16-8(15)9(12,13)14/h1-3,15H,4H2 |
Clé InChI |
GFUSFXLRMDKZPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1COC(=N)C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



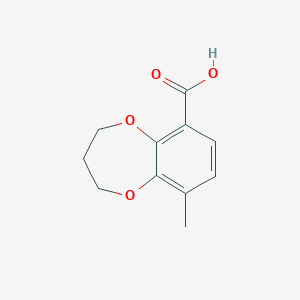
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
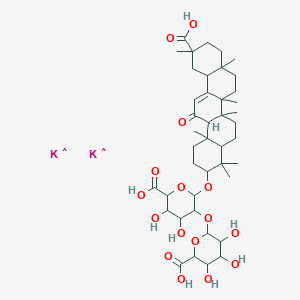
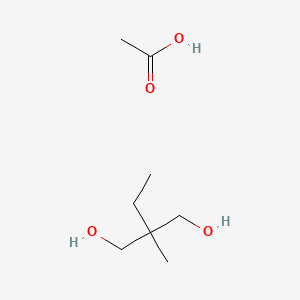

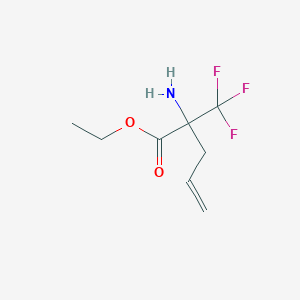
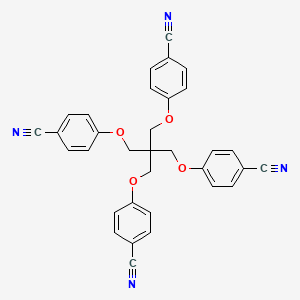
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
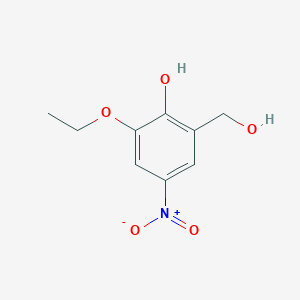
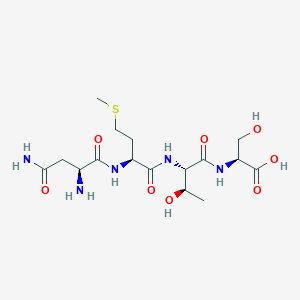
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
